Butyl piperidino sulfone

Description

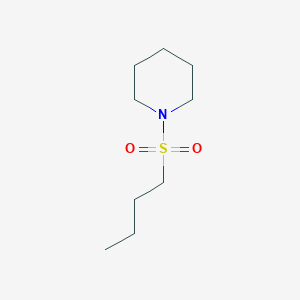

Structure

2D Structure

3D Structure

Properties

CAS No. |

2588-51-4 |

|---|---|

Molecular Formula |

C9H19NO2S |

Molecular Weight |

205.32 g/mol |

IUPAC Name |

1-butylsulfonylpiperidine |

InChI |

InChI=1S/C9H19NO2S/c1-2-3-9-13(11,12)10-7-5-4-6-8-10/h2-9H2,1H3 |

InChI Key |

XETREXJCXQMRND-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Butyl Piperidino Sulfone and Analogues

General Strategies for Sulfone Synthesis

Oxidation of Thioethers and Sulfides to Sulfones

The most direct and common route to sulfones is the oxidation of the corresponding thioethers (sulfides). chim.itrsc.org This transformation can be achieved using a wide variety of oxidizing agents. The reaction typically proceeds in a stepwise manner, with the sulfoxide (B87167) being a key intermediate. Over-oxidation from the sulfoxide to the sulfone occurs with stronger oxidants or longer reaction times. nih.gov

Common oxidants include hydrogen peroxide, often in the presence of a catalyst, peroxy acids like m-CPBA, and metal-based reagents such as potassium permanganate (B83412) and chromic acid. chim.it For instance, hydrogen peroxide in conjunction with a titanium silicalite-1 (TS-1) catalyst can be used for these oxidations. reddit.com The choice of reagent is critical for achieving high yields and avoiding unwanted side reactions, especially in substrates with multiple oxidizable sites. Kinetic analyses have shown that the oxidation of thioethers to sulfoxides can be the rate-limiting step, while the subsequent oxidation to the sulfone is often faster under certain conditions. frontiersin.org

| Oxidizing Agent | Typical Conditions | Reference |

| Hydrogen Peroxide (H₂O₂) | Catalytic (e.g., TS-1 zeolite) | reddit.com |

| Iodosobenzene | - | chim.it |

| Iodoxybenzoic acid (IBX) | with Tetraethyl ammonium (B1175870) bromide | chim.it |

| Chromic acid | Glacial acetic acid | chim.it |

| Nitric acid | - | chim.it |

Addition Reactions Involving Vinyl Sulfones

Vinyl sulfones are versatile intermediates in organic synthesis, primarily acting as potent Michael acceptors. researchgate.net Their reactivity allows for the formation of carbon-carbon and carbon-heteroatom bonds, providing a pathway to complex sulfone-containing molecules. Nucleophiles readily add to the β-carbon of the vinyl sulfone, a reaction driven by the strong electron-withdrawing nature of the sulfonyl group.

This strategy is widely used to build molecular complexity. researchgate.net For example, the thiol-Michael addition reaction with vinyl sulfones is known to be highly efficient and selective. Studies comparing the reactivity of vinyl sulfones and acrylates have shown that vinyl sulfones react more rapidly and selectively with thiols. researchgate.net This high reactivity can be harnessed to construct sulfone-containing scaffolds by reacting a vinyl sulfone with a suitable nucleophile. Organocatalytic methods have also been developed for the enantioselective Michael addition of aldehydes to vinyl sulfones. strath.ac.uk

Electrochemical Approaches to Allyl Sulfones

In recent years, electrochemical methods have emerged as a green and efficient alternative for the synthesis of sulfones. mdpi.com These approaches avoid the need for harsh or toxic chemical oxidants by using electrons as the "reagent." acs.org The electrochemical synthesis of allyl sulfones, for example, can be achieved from sodium sulfinates and olefins or via the sulfonation of allyl trifluoroborates. mdpi.comresearchgate.net

These reactions proceed through the formation of sulfonyl radicals, which then add to an alkene. researchgate.net The process is often highly regioselective and can be scaled up using continuous flow conditions, making it attractive for industrial applications. researchgate.netharvard.edu The reactions are typically performed at room temperature in an undivided cell with simple graphite (B72142) electrodes, highlighting the operational simplicity and environmental benefits of this strategy. mdpi.comacs.org

| Substrates | Key Features | Reference |

| Sodium Sulfinates and Olefins | Direct current, graphite electrodes, room temperature | mdpi.comacs.org |

| Allyl Trifluoroborates | Radical addition, highly regioselective, batch and flow conditions | researchgate.netharvard.edu |

Synthetic Routes to Piperidine (B6355638) Derivatives Incorporating Sulfone Linkages

Constructing the complete butyl piperidino sulfone scaffold requires methods that either form the piperidine ring on a sulfone-containing precursor or introduce the sulfonyl group onto a piperidine ring.

Formation of Piperidine Rings with Sulfonyl Functionality

Several strategies exist for the de novo synthesis of the piperidine ring. One powerful method is reductive amination. researchgate.netresearchgate.net An intramolecular reductive amination of a δ-amino aldehyde or ketone that also contains a sulfone moiety in its backbone would be a direct route to a sulfonylpiperidine. A related approach is the double reductive amination of a dicarbonyl compound, which is a straightforward method to access the piperidine skeleton. chim.it

Another classical approach to six-membered rings is the Diels-Alder reaction. strath.ac.uk The use of a dienophile or a diene containing a sulfonyl group can lead to the formation of a cyclohexene (B86901) ring system, which can then be converted to the desired piperidine derivative. For instance, tosyl cyanide has been shown to react with dienes in Diels-Alder cycloadditions to form 2-tosylpyridines after in-situ dehydrogenation of the initial cycloadduct. researchgate.net These pyridines can subsequently be reduced to the corresponding piperidines.

Finally, piperidines can be synthesized via the cyclization of acyclic precursors. For example, a series of 3- and 4-(sulfo- and sulfonamidoalkyl)piperidine-2-carboxylic acid derivatives have been prepared through multi-step sequences involving the introduction of the sulfonyl moiety followed by catalytic reduction of a pyridine (B92270) precursor to form the piperidine ring. nih.gov

Introduction of Butyl Chains onto Piperidine-Sulfone Scaffolds

Once the piperidine-sulfone core structure is established, the final step is the introduction of the butyl group. This is typically achieved through standard alkylation reactions. If the piperidine nitrogen is unsubstituted (a secondary amine), it can be directly alkylated using a butyl halide (e.g., butyl bromide or iodide) or another suitable butylating agent. This N-alkylation reaction is a common and generally high-yielding method for functionalizing the piperidine ring.

In cases where a substituent is desired on a carbon atom of the piperidine ring, C-alkylation strategies can be employed. This often involves the generation of a carbanion adjacent to an activating group on the ring, followed by reaction with an electrophilic butyl source. For example, a piperidone (a cyclic ketone) can be used as a precursor, allowing for alkylation at the α-position before the ketone is converted into the desired functionality or removed.

Stereoselective Synthetic Approaches to Substituted Piperidino Sulfones

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for developing specific analogues. Methodologies often rely on chiral auxiliaries, substrates, or catalysts to direct the formation of desired stereoisomers.

One effective strategy involves the use of chiral N-acyliminium ions derived from substituted pyridines. For instance, the stereoselective synthesis of 3,4-disubstituted piperidine derivatives has been achieved starting from 2-pyridone. researchgate.net After N-galactosylation, which introduces a chiral carbohydrate auxiliary, and subsequent O-silylation, the nucleophilic addition of organometallic reagents can proceed with high regio- and stereoselectivity. researchgate.net This approach could be adapted for piperidino sulfones by using an organometallic reagent that contains a masked or fully formed sulfone moiety.

Another powerful technique is the [3+2] cycloaddition reaction. The diastereoselective synthesis of densely substituted pyrrolidines has been demonstrated using chiral N-tert-butanesulfinylazadienes and azomethine ylides, showcasing the directing power of a sulfinyl group. nih.gov A similar [3+3] cycloaddition strategy could be envisioned for piperidine synthesis, where the chirality of a sulfinyl or sulfonyl group on one of the components directs the stereochemical outcome of the cyclization.

Gold-catalyzed reactions have also emerged as a modular and stereoselective method for preparing substituted piperidin-4-ols. nih.gov This one-pot sequence involves a gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity in the ring formation step. nih.gov Incorporating a sulfone group into one of the linear precursors would allow for the stereoselective construction of sulfone-substituted piperidines.

The table below summarizes key findings in stereoselective approaches applicable to piperidine synthesis.

| Method | Key Reagent/Catalyst | Stereocontrol Element | Potential Application for Piperidino Sulfones |

| Nucleophilic Addition | N-galactosyl-2-pyridone | Carbohydrate Auxiliary | Addition of a sulfone-containing organometallic reagent. researchgate.net |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes | Chiral Sulfinyl Group | Adaptation to a [3+3] cycloaddition with a sulfonyl-containing component. nih.gov |

| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | Substrate-controlled | Use of a linear precursor bearing a sulfone moiety. nih.gov |

| Hydrogen Borrowing Annulation | Iridium(III) Catalyst | Enantioenriched Substrates | Cyclization of a sulfonylated amino-diol. nih.gov |

One-Pot and Cascade Reactions in Piperidino Sulfone Synthesis

One-pot and cascade reactions offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by minimizing intermediate purification steps. These strategies are highly valuable for constructing complex molecules like piperidino sulfones.

A one-pot, multi-component synthesis of highly functionalized piperidines can be achieved by condensing aldehydes, amines, and β-ketoesters. semanticscholar.org To generate a piperidino sulfone, a β-ketosulfone could be used in place of a β-ketoester, directly incorporating the sulfonyl group into the piperidine ring during the cyclization.

Cascade reactions, where a sequence of intramolecular transformations occurs following a single initiating event, provide an elegant route to complex heterocyclic systems. For example, a Knoevenagel condensation/aza-Wittig reaction cascade has been successfully used to prepare 3-sulfonyl-substituted quinolines from o-azidobenzaldehydes and β-ketosulfones. nih.gov A similar strategy could be devised for piperidines, where an appropriate precursor undergoes a cascade of reactions to form the piperidine ring with a pre-installed sulfone group.

Furthermore, one-pot procedures for the synthesis of sulfones themselves can be integrated with piperidine formation. A transition-metal-free, one-pot sequence for synthesizing aryl sulfones involves the preparation of an organometallic reagent, its reaction with sulfur dioxide to form a sulfinate, and subsequent arylation. acs.org This sequence could be combined with a piperidine ring-closing step to create a comprehensive one-pot process for piperidino sulfone analogues.

The following table outlines various one-pot and cascade reaction strategies.

| Reaction Type | Key Reactants | Resulting Scaffold | Relevance to Piperidino Sulfones |

| Multi-component Reaction | Aldehydes, Amines, β-ketoesters | Highly substituted piperidines semanticscholar.org | Substitution of β-ketoester with β-ketosulfone. |

| Cascade Reaction | o-Azidobenzaldehyde, β-ketosulfone | 3-Sulfonylquinolines nih.gov | Adaptation of the cascade for piperidine ring formation. |

| One-Pot Sulfone Synthesis | Organometallic reagent, SO₂, Iodonium Salt | Aryl sulfones acs.org | Integration with piperidine cyclization. |

| Tandem Protocol | Halogenated Amides, NaBH₄ | Piperidines and Pyrrolidines mdpi.com | Use of a sulfonyl-containing halogenated amide. |

Role of Organometallic Reagents in Piperidine and Sulfone Construction

Organometallic reagents are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mt.com Their application is central to the construction of both the piperidine framework and the sulfone moiety.

Piperidine Ring Construction: Organometallic reagents, such as Grignard reagents (organomagnesium) and organolithium compounds, are highly effective nucleophiles. mt.com They can be used in the synthesis of substituted piperidines through several pathways. One common method involves the 1,4-conjugate addition of a polar organometallic to an activated pyridine, such as an N-acylpyridinium salt. youtube.com This approach establishes a key carbon-carbon bond at the 4-position of the resulting dihydropyridine, which can then be reduced to the corresponding piperidine. youtube.com

Organozinc reagents are valued for their functional group tolerance and are used in cross-coupling reactions to introduce substituents onto a pre-formed piperidine ring. whiterose.ac.uk For example, a 4-iodopiperidine (B1603859) can be converted into an organozinc intermediate and subsequently coupled with an aryl halide in a palladium-catalyzed reaction to yield a 4-arylpiperidine. youtube.com

Sulfone Moiety Construction: The synthesis of sulfones frequently relies on the reaction between an organometallic reagent and a sulfur dioxide source or a sulfonylating agent. A versatile method involves the addition of Grignard or organolithium reagents to a sulfur dioxide surrogate, which generates a metal sulfinate. This intermediate can be trapped in situ with an electrophile (e.g., an alkyl halide) to furnish the desired sulfone. organic-chemistry.org

Alternatively, organometallic reagents can be directly sulfonylated. For example, a transition-metal-free arylation of lithium, magnesium, and zinc sulfinates can be achieved with diaryliodonium salts. acs.org The sulfinate salts themselves are prepared from the corresponding organometallic reagents and sulfur dioxide, making this a powerful method for constructing C-S bonds. acs.org Transition-metal-catalyzed coupling reactions between sulfonyl chlorides and organoboronic acids or organozinc reagents also provide a direct route to sulfones. thieme-connect.com

The table below details the role of various organometallic reagents in the synthesis of piperidines and sulfones.

| Organometallic Reagent | Role in Synthesis | Bond Formed | Typical Electrophile/Partner |

| Organomagnesium (Grignard) | Piperidine Construction | C-C | Activated Pyridine youtube.com |

| Organomagnesium (Grignard) | Sulfone Construction | C-S | Sulfur Dioxide (SO₂) organic-chemistry.org |

| Organolithium | Piperidine Construction | C-C | Activated Pyridine |

| Organolithium | Sulfone Construction | C-S | Sulfur Dioxide (SO₂) acs.org |

| Organozinc | Piperidine Construction | C-C | Aryl Halide (Pd-catalyzed) youtube.comwhiterose.ac.uk |

| Organozinc | Sulfone Construction | C-S | Diaryliodonium Salt acs.org |

| Organoboronic Acid | Sulfone Construction | C-S | Sulfonyl Chloride (Pd-catalyzed) thieme-connect.com |

Structural Elucidation and Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Assignment

Spectroscopic techniques are indispensable for elucidating the molecular structure of Butyl piperidino sulfone. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic composition and chemical bonds can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts and coupling patterns of the protons provide information about their local electronic environment and neighboring protons. The spectrum of this compound would be expected to show distinct signals for the protons of the butyl group and the piperidine (B6355638) ring. The protons on the carbon adjacent to the sulfone group and the nitrogen atom would exhibit characteristic downfield shifts.

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The carbon atoms directly bonded to the sulfonyl group and the nitrogen atom are expected to resonate at lower field due to deshielding effects.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.40 | t | 2H | N-CH₂ (piperidine) |

| 3.10 | t | 2H | S-CH₂ (butyl) |

| 2.90 | t | 2H | N-CH₂ (piperidine) |

| 1.80 - 1.60 | m | 6H | CH₂ (piperidine) + CH₂ (butyl) |

| 1.45 | sextet | 2H | CH₂ (butyl) |

| 0.95 | t | 3H | CH₃ (butyl) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 55.0 | S-CH₂ |

| 45.5 | N-CH₂ |

| 29.0 | CH₂ |

| 25.0 | CH₂ |

| 20.0 | CH₂ |

| 13.5 | CH₃ |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show strong characteristic absorption bands for the sulfone group. Specifically, strong asymmetric and symmetric stretching vibrations of the S=O bonds are anticipated. The presence of C-H bonds in the butyl and piperidine moieties will also be evident from their characteristic stretching and bending vibrations.

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1350-1300 | Strong | Asymmetric SO₂ stretching |

| 1150-1100 | Strong | Symmetric SO₂ stretching |

| 1100-1000 | Medium | C-N stretching |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight. The fragmentation pattern would likely involve cleavage of the butyl group and fragmentation of the piperidine ring, providing further structural confirmation. Common fragmentation pathways could include the loss of the butyl radical and subsequent rearrangements of the piperidino sulfone moiety.

Table 4: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 205 | 40 | [M]⁺ |

| 148 | 100 | [M - C₄H₉]⁺ |

| 84 | 60 | [C₅H₁₀N]⁺ |

| 57 | 80 | [C₄H₉]⁺ |

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from other components of a mixture based on its boiling point and polarity on a capillary column. The mass spectrometer would then provide a mass spectrum of the eluted compound, allowing for its positive identification. The retention time in the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification. nih.govmdpi.com

Table 5: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| MS Detector | Electron Ionization (EI), 70 eV |

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. unodc.org For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. mdpi.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Detection can be achieved using various detectors, such as a UV detector if the molecule possesses a suitable chromophore, or more universally with a mass spectrometer (LC-MS). walshmedicalmedia.com

Table 6: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the chemical compound “this compound” that would allow for a detailed analysis of its computational chemistry and theoretical modeling as per the requested outline.

The search results did identify studies on structurally related, but distinct, compounds. For instance, research is available on "3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one," which contains a butyl group and a piperidine ring, but is a ketone derivative rather than a sulfone. nih.govnih.govresearchgate.net This research includes Density Functional Theory (DFT) calculations and conformational analysis. nih.govnih.govresearchgate.net

Additionally, studies were found on other sulfone-containing molecules and piperidine derivatives in general. For example, molecular docking studies have been performed on novel sulfone biscompounds containing a 1,2,3-triazole moiety to assess their antibacterial activity. nih.govresearchgate.net General conformational analysis of substituted piperidines has also been a subject of research, utilizing methods like molecular mechanics calculations. nih.govacs.org

However, none of the retrieved scientific literature specifically addresses "this compound." Consequently, it is not possible to provide the requested detailed article focusing on the quantum chemical calculations, molecular docking simulations, or conformational analysis of this particular compound. The generation of scientifically accurate content requires existing research data, which appears to be unavailable for this specific molecule.

Computational Chemistry and Theoretical Modeling of Butyl Piperidino Sulfone

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Clinical Outcomes)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical approach aimed at revealing the connection between the physicochemical properties of a chemical substance and its biological activity. ijnrd.orgfrontiersin.org For a molecule like Butyl piperidino sulfone, a QSAR study would involve the calculation of various molecular descriptors that quantify its structural, electronic, and steric features. These descriptors are then used to develop a predictive model that can estimate the compound's activity. nih.gov

It is important to note that a specific, published QSAR model for this compound was not identified in a comprehensive review of scientific literature. However, the principles of QSAR can be readily applied to this molecule, and insights can be drawn from studies on structurally related compounds, such as other piperidine (B6355638) and sulfonamide derivatives. nih.gov

Principles of QSAR Modeling for this compound

A QSAR study for this compound would commence with the generation of its 3D structure and subsequent calculation of a wide array of molecular descriptors. nih.gov These descriptors are numerical values that represent different aspects of the molecule's properties. They are generally categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. frontiersin.org

Electronic Descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edunih.gov

Steric Descriptors: These relate to the three-dimensional arrangement of atoms in the molecule and include parameters like molecular volume and surface area. nih.gov

Hydrophobic Descriptors: These describe the lipophilicity of the molecule, a critical factor in its ability to cross biological membranes. A common descriptor for this is the logarithm of the octanol-water partition coefficient (logP). ijnrd.org

Once a set of descriptors is calculated for a series of related compounds (including this compound and its analogs), a mathematical model is constructed to correlate these descriptors with their experimentally determined biological activity. Multiple linear regression (MLR) is a common technique used for this purpose. nih.gov

Illustrative Data for a Hypothetical QSAR Study

To illustrate the structure of data used in a QSAR study, the following table presents hypothetical molecular descriptors for a series of piperidino sulfone analogs. This data is for demonstrative purposes only and is not derived from experimental or calculated values for this compound.

| Compound | Molecular Weight ( g/mol ) | LogP | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |

| Analog 1 | 205.3 | 1.85 | 3.2 | -6.5 | 1.2 |

| Analog 2 | 219.3 | 2.15 | 3.4 | -6.4 | 1.1 |

| This compound | 233.4 | 2.45 | 3.6 | -6.3 | 1.0 |

| Analog 4 | 247.4 | 2.75 | 3.8 | -6.2 | 0.9 |

| Analog 5 | 261.5 | 3.05 | 4.0 | -6.1 | 0.8 |

Research Findings from Related Structures

QSAR studies on sulfonamide and piperidine derivatives have highlighted the importance of certain molecular features for their biological activity. For instance, research on a series of sulfonamide derivatives revealed that descriptors related to mass, polarizability, electronegativity, and van der Waals volume were key predictors of their anticancer activities. nih.gov Another study on sulfonamides as antidiabetic agents found that topological descriptors were effective in modeling their activity. medwinpublishers.com

In the context of piperidine derivatives, QSAR models have been developed to predict various biological activities. These studies often find that a combination of electronic, steric, and lipophilic parameters provides the best correlation with activity. nih.gov For example, the presence of specific substituents on the piperidine ring can significantly alter the electronic distribution and steric bulk of the molecule, thereby influencing its interaction with biological targets.

Research Applications and Broader Implications in Chemical Science

Butyl Piperidino Sulfone as a Chemical Building Block

The structure of this compound suggests its utility as a versatile intermediate in organic synthesis. The piperidine (B6355638) nucleus is a ubiquitous scaffold in natural products and pharmaceuticals, while the sulfone group is a valuable functional group known for its unique chemical properties and reactivity.

The sulfone group is frequently employed in the construction of complex molecules due to its ability to act as a stable, yet reactive, functional handle. Sulfones are instrumental in forming carbon-carbon bonds, a fundamental process in organic synthesis. Various synthetic methods have been developed for C-S bond construction to create sulfone-containing molecules mdpi.com. The piperidine ring, a saturated heterocycle, is a core component of numerous alkaloids and synthetic pharmaceuticals. Its importance as an intermediate in the synthesis of physiologically active compounds is well-documented researchgate.net. The combination of these two groups in this compound provides a scaffold that can be elaborated upon to build more complex molecular architectures.

Heterocyclic compounds are of immense interest in medicinal chemistry and materials science. The piperidin-4-one nucleus, a close relative of the piperidine ring, is a critical intermediate for creating a wide variety of other heterocyclic systems researchgate.net. Similarly, cyclic sulfones are an important class of heterocyclic compounds widely used in the pharmaceutical industry and organic synthesis mdpi.com. The presence of the piperidine ring in this compound makes it a direct precursor for modifications to create more complex heterocyclic structures. The sulfone moiety can influence the reactivity of the molecule and can be used as a linchpin in radical-initiated cascade reactions to form intricate, multi-ring systems mdpi.com.

Pre-clinical In Vitro Biological Activity and Mechanistic Studies

Derivatives containing sulfone and piperidine motifs have been the subject of extensive pre-clinical investigation to determine their potential as therapeutic agents and agrochemicals. These studies provide a framework for understanding the likely biological activities of this compound.

The sulfone and sulfonamide groups are prominent in the design of enzyme inhibitors. Research has shown that novel bis-sulfone derivatives can act as potent inhibitors of several metabolic enzymes. For instance, certain bis-sulfone compounds have demonstrated significant inhibitory activity against human carbonic anhydrase isozymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) nih.gov. These enzymes are implicated in conditions such as glaucoma and Alzheimer's disease. Similarly, hybrid molecules containing benzene (B151609) sulfonamide and piperazine (B1678402) (a related heterocycle) have shown inhibitory potential against AChE, BChE, and tyrosinase nih.gov.

Below is a table summarizing the inhibitory activity of selected sulfone derivatives against various enzymes.

| Compound Type | Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ |

| Bis-sulfone Derivatives | hCA I | 11.4 - 70.7 nM (Kᵢ) nih.gov |

| Bis-sulfone Derivatives | hCA II | 28.7 - 77.6 nM (Kᵢ) nih.gov |

| Bis-sulfone Derivatives | Acetylcholinesterase (AChE) | 18.7 - 95.4 nM (Kᵢ) nih.gov |

| Bis-sulfone Derivatives | Butyrylcholinesterase (BChE) | 9.5 - 95.5 nM (Kᵢ) nih.gov |

| Benzene Sulfonamide-Piperazine Hybrid | Acetylcholinesterase (AChE) | 1.003 mM (IC₅₀) nih.gov |

| Benzene Sulfonamide-Piperazine Hybrid | Butyrylcholinesterase (BChE) | 1.008 mM (IC₅₀) nih.gov |

| Benzene Sulfonamide-Piperazine Hybrid | Tyrosinase | 1.19 mM (IC₅₀) nih.gov |

This table presents data on sulfone derivatives, not this compound itself, to illustrate the established potential of the sulfone chemical class in enzyme inhibition.

Sulfone derivatives are acquiring increasing importance in the agricultural sector for their activity against plant pathogens. researchgate.net Studies have demonstrated that novel amide derivatives containing a sulfone moiety possess significant antibacterial properties. researchgate.net For example, certain sulfone compounds have shown remarkable in vitro activity against phytopathogens such as Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, with EC₅₀ values as low as 0.45 µg/mL. researchgate.net The piperidine ring is also a known pharmacophore in antimicrobial agents, with various piperidine-containing compounds reported to be active against several infectious pathogens. researchgate.net

The following table details the antibacterial activity of certain sulfone derivatives against plant pathogens.

| Compound Series | Pathogen | Activity Measurement (Inhibition Rate) | Concentration |

| Sulfone-1,3,4-oxadiazole Thioether (5e) | Xanthomonas axonopodis pv. citri (Xac) | 92% tandfonline.com | 200 µg/mL |

| Sulfone-1,3,4-oxadiazole Thioether (5e) | Xanthomonas axonopodis pv. citri (Xac) | 77% tandfonline.com | 100 µg/mL |

| Sulfone-1,3,4-oxadiazole Thioether (5e) | Wickerhamomyces anomalus (Wa) | 97% tandfonline.com | 200 µg/mL |

| Sulfone-1,3,4-oxadiazole Thioether (5e) | Wickerhamomyces anomalus (Wa) | 80% tandfonline.com | 100 µg/mL |

This table highlights the in vitro antibacterial activity of specific sulfone derivatives against non-human pathogens.

The development of novel fungicides and insecticides is critical for crop protection. Sulfone derivatives represent a promising class of compounds in this field. nih.gov A series of new sulfone compounds incorporating 1,3,4-oxadiazole (B1194373) moieties were synthesized and found to exhibit good antifungal activities against various plant pathogenic fungi, in some cases showing superiority over the commercial fungicide hymexazol. nih.govresearchgate.net For example, compound 5d showed prominent activity against Botrytis cinerea with an EC₅₀ value of 5.21 μg/mL. nih.gov

In the realm of insect control, sulfone compounds have been designed as novel insecticides. Through scaffold hopping and bioelectronic principles, new sulfone derivatives have been synthesized that exhibit outstanding larvicidal activity against key lepidopteran pests, with potency exceeding that of the commercial control, fluralaner. nih.gov

The tables below summarize the antifungal and insecticidal efficacy of representative sulfone derivatives.

Antifungal Activity of Sulfone Derivatives Containing 1,3,4-Oxadiazole

| Compound | Pathogenic Fungi | EC₅₀ (µg/mL) |

| 5d | Botrytis cinerea | 5.21 nih.govresearchgate.net |

| 5e | Botrytis cinerea | 8.25 nih.govresearchgate.net |

| 5f | Botrytis cinerea | 8.03 nih.govresearchgate.net |

| 5i | Botrytis cinerea | 21.00 nih.govresearchgate.net |

| Hymexazol (Control) | Rhizoctonia solani | 38.64 researchgate.net |

This table shows the in vitro antifungal efficacy of selected sulfone derivatives against a common plant pathogen.

Insecticidal Activity of Novel Sulfone Derivatives

| Compound | Pest Species | LC₅₀ (mg/L) |

| W-27 | Spodoptera litura, S. frugiperda, S. exigua | 0.1205 nih.gov |

| W-29 | Spodoptera litura, S. frugiperda, S. exigua | 0.1262 nih.gov |

| Fluralaner (Control) | Spodoptera litura, S. frugiperda, S. exigua | 0.1862 nih.gov |

This table presents the larvicidal potency of novel sulfone compounds compared to a commercial insecticide.

Application in Material Science and Biofuel Precursors

The utility of this compound extends to the fields of material science and renewable energy. As a constituent of the broader class of organosulfur compounds, its unique structural characteristics are under investigation for the development of advanced materials. Sulfones, in general, are known to be incorporated into high-performance polymers, valued for their thermal stability and resistance to oxidative and corrosive environments. wikipedia.org While specific research on polymers derived directly from this compound is not extensively documented, the presence of the sulfone group suggests potential as a monomer or additive in the creation of specialized polymers with enhanced properties.

In the realm of biofuels, this compound has been identified as a building block. researchgate.netresearchgate.net Research has indicated its presence as a major component in certain biomass contexts, suggesting a role in the synthesis of next-generation liquid fuels. researchgate.netresearchgate.net The exploration of sulfone-containing compounds as precursors is part of a broader effort to diversify the chemical feedstocks available for biofuel production.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2588-51-4 |

| Molecular Formula | C₉H₁₉NO₂S |

| Molecular Weight | 205.32 g/mol |

| Boiling Point | 304.8 °C at 760 mmHg |

| Density | 1.1 g/cm³ |

| Flash Point | 138.1 °C |

| Refractive Index | 1.498 |

| Note: Data sourced from publicly available chemical databases. lookchem.com |

Scaffold Design and Optimization in Medicinal Chemistry Research

The molecular architecture of this compound, which combines a piperidine ring with a sulfone group, makes it a subject of interest in medicinal chemistry for scaffold design. The piperidine moiety is a prevalent heterocyclic scaffold found in numerous pharmaceuticals. mdpi.com Similarly, the sulfone group is a key functional group in a variety of therapeutic agents. researchgate.net

The structural and physicochemical properties of this compound are central to its potential as a scaffold. The piperidine ring offers a flexible, three-dimensional structure that can be readily functionalized to interact with biological targets. The sulfone group, being a strong hydrogen bond acceptor, can significantly influence the solubility and binding affinity of a molecule. The combination of these two structural features in this compound provides a template for the rational design of new drug candidates.

Researchers in medicinal chemistry often explore derivatives of such scaffolds to optimize their physicochemical properties for improved pharmacokinetic profiles. The butyl group in this compound, for instance, contributes to the lipophilicity of the molecule, which can be a critical factor in its ability to cross biological membranes. By modifying this and other parts of the structure, chemists can fine-tune the properties of the resulting compounds to meet the specific requirements of a therapeutic target.

Table 2: Key Structural Features for Scaffold Design

| Structural Feature | Physicochemical Contribution |

| Piperidine Ring | Provides a three-dimensional, conformationally flexible core that can be substituted to orient functional groups in specific vectors. |

| Sulfone Group | Acts as a rigid and polar linker, capable of forming strong hydrogen bonds, which can enhance binding to biological targets. It is also metabolically stable. |

| Butyl Group | Increases lipophilicity, which can influence membrane permeability and solubility in nonpolar environments. |

While the direct clinical efficacy of this compound is not the focus, its structural attributes underscore its potential as a versatile scaffold in the discovery and development of new chemical entities for therapeutic use.

Q & A

Q. Q. What controls are essential when studying this compound’s metabolic fate in in vitro hepatic models?

- Methodological Answer : Include:

- Negative controls : Heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic metabolism.

- Positive controls : Co-incubate with known CYP450 inhibitors (e.g., ketoconazole) to identify metabolic pathways.

- Quality checks : Monitor microsomal protein integrity via SDS-PAGE and activity via 7-ethoxyresorufin O-deethylase (EROD) assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.